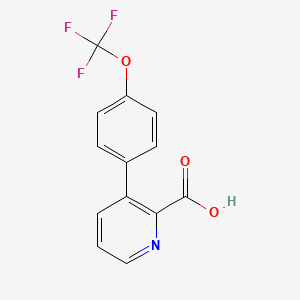

3-(4-(Trifluoromethoxy)phenyl)picolinic acid

Description

Contextualization of the Picolinic Acid Core in Organic Chemistry and Medicinal Science

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) that has long been recognized for its versatile role in chemistry and medicine. wikipedia.orgnih.gov As a structural isomer of nicotinic acid (vitamin B3), it is a naturally occurring catabolite of the amino acid tryptophan. wikipedia.org The picolinic acid scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating the versatility of the pyridine ring in molecular design. nih.gov

Historically, derivatives of pyridine carboxylic acid isomers, including picolinic acid, have led to the development of drugs for a multitude of conditions such as tuberculosis, cancer, diabetes, and inflammatory diseases. nih.gov The therapeutic potential of these compounds often stems from the ability of the picolinic acid core to act as a bidentate chelating agent, forming stable complexes with various metal ions like zinc, iron, and chromium. wikipedia.org This chelating property is crucial for biological processes, including nutrient absorption and enzyme inhibition. wikipedia.orgnih.gov

In medicinal science, the picolinic acid moiety is found in several approved drugs and natural products with significant biological activity, such as the antitumor and antibacterial agent streptonigrin. nih.gov Its derivatives have been investigated for a broad spectrum of pharmacological effects, including neuroprotective, immunological, and anti-proliferative activities. wikipedia.org The structural rigidity of the pyridine ring, combined with the reactive handle of the carboxylic acid group, makes picolinic acid a valuable intermediate for synthesizing more complex molecules with potential applications in treating respiratory disorders and cancers. pensoft.netgoogle.combio-conferences.org

Table 1: Physicochemical Properties of Picolinic Acid

| Property | Value |

|---|---|

| IUPAC Name | Pyridine-2-carboxylic acid |

| Molecular Formula | C₆H₅NO₂ |

| Molar Mass | 123.111 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 136 to 138 °C |

| Primary Functions | Bidentate chelating agent, Metabolic intermediate |

Significance of Trifluoromethoxy Group Introduction in Molecular Design

The introduction of fluorine-containing substituents is a key strategy in modern medicinal chemistry to enhance the drug-like properties of molecules. bohrium.com The trifluoromethoxy group (-OCF₃) in particular has gained significant attention for its ability to confer unique and advantageous physicochemical characteristics to a parent compound. bohrium.comnih.gov

The trifluoromethoxy group is often considered a "super-methyl" group, but it possesses distinct electronic properties. It is strongly electron-withdrawing and highly lipophilic, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com Key advantages of incorporating a trifluoromethoxy group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism. This can increase the half-life of a drug in the body. nih.govmdpi.com

Increased Lipophilicity : The high lipophilicity of the trifluoromethoxy group can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution. nih.govmdpi.com

Modulation of Acidity/Basicity : As a powerful electron-withdrawing group, it can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, which can alter receptor binding interactions.

Improved Binding Affinity : The unique steric and electronic nature of the -OCF₃ group can lead to more potent and selective binding to biological targets. mdpi.com

While still less common than the related trifluoromethyl (-CF₃) group, trifluoromethoxy-containing compounds represent a promising and relatively underexplored class of biologically active molecules. bohrium.commdpi.com Its incorporation is a sophisticated tool for fine-tuning the properties of potential drug candidates and agrochemicals. bohrium.comnih.gov

Table 2: Comparison of Key Physicochemical Effects of Functional Groups

| Functional Group | Lipophilicity (Hansch parameter, π) | Electronic Effect (Hammett constant, σ) |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | 0.56 | -0.17 |

| -OCH₃ | -0.02 | -0.27 |

| -CF₃ | 0.88 | 0.54 |

| -OCF₃ | 1.04 | 0.35 |

Research Rationale and Academic Importance of Investigating 3-(4-(Trifluoromethoxy)phenyl)picolinic Acid

The academic and research importance of this compound lies in the synergistic combination of its two principal structural components. Although specific research on this particular molecule is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known value of its constituent parts.

The core of the molecule is picolinic acid, a scaffold known to be a part of numerous biologically active compounds and a privileged structure in medicinal chemistry. nih.govpensoft.net Attaching a phenyl group at the 3-position of the pyridine ring creates a biaryl structure, a common motif in pharmaceuticals that can engage in specific binding interactions with biological targets.

The substitution of the phenyl ring with a trifluoromethoxy group at the 4-position is a deliberate design choice aimed at enhancing drug-like properties. As discussed, the -OCF₃ group can improve metabolic stability, increase cell membrane permeability, and modulate the electronic character of the molecule, all of which are critical for developing effective therapeutic agents. bohrium.commdpi.com

Therefore, the investigation of this compound is driven by the hypothesis that this specific arrangement will yield a compound with novel and potentially superior biological activity. Researchers would be motivated to synthesize and test this molecule for a range of applications, including as an enzyme inhibitor, an anticancer agent, or a novel herbicide, given the established activities of other substituted picolinic acids. nih.govnih.gov The study of this compound contributes to the broader understanding of structure-activity relationships and the strategic use of fluorine chemistry in the design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZKHYGYHLZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Trifluoromethoxy Phenyl Picolinic Acid and Its Analogs

Strategic Approaches to Picolinic Acid Derivatives with Aryl Substituents

The preparation of picolinic acid derivatives bearing aryl substituents involves a combination of classical pyridine (B92270) synthesis and modern cross-coupling technologies. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on both the pyridine and aryl rings.

Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid), can be synthesized through several established methods. figshare.comyoutube.com One of the most common industrial methods is the oxidation of alkylpyridine precursors. youtube.com For instance, picolinic acid can be obtained from the oxidation of α-picoline. youtube.com This transformation can be achieved through various means, including liquid-phase oxidation, vapor-phase oxidation over catalysts, and electrochemical oxidation. figshare.comyoutube.com

Another fundamental route is the hydrolysis of a nitrile group at the 2-position of the pyridine ring. The synthesis of 2-pyridine carboxylic acid can be achieved by hydrolyzing 2-cyanopyridine (B140075) under alkaline conditions, followed by acid neutralization. nih.gov Additionally, various named reactions provide access to substituted pyridine rings, which can then be further functionalized. These include methods like the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by oxidation to the pyridine ring. nih.gov Multi-component reactions have also been developed, using catalysts to construct the picolinate (B1231196) core from simpler starting materials in a single step. rsc.org

The introduction of a substituted phenyl group onto a pre-formed picolinic acid core, or its precursors, is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov Among these, the Suzuki-Miyaura reaction is a premier method for forging carbon-carbon bonds between sp²-hybridized centers, such as those in pyridine and phenyl rings. youtube.combeilstein-journals.org This reaction typically involves the coupling of a halo-pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comnih.gov

Key considerations for this strategy include:

Regioselectivity : The halogen atom must be at the desired position on the pyridine ring (e.g., the 3-position) to direct the coupling.

Substrate Stability : Pyridine-based boronic acids can sometimes be unstable, making the coupling of a halopyridine with a more stable arylboronic acid the preferred direction. acs.org

Catalyst System : The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and turnover numbers, especially with less reactive aryl chlorides or sterically hindered substrates. researchgate.netnih.gov

Functional Group Tolerance : The Suzuki-Miyaura reaction is known for its excellent tolerance of a wide variety of functional groups on both coupling partners, which is a significant advantage for synthesizing complex molecules. youtube.comnih.gov

Alternative strategies include Stille coupling (using organotin reagents) and decarboxylative cross-coupling, where a carboxylic acid group on the pyridine ring is itself replaced by an aryl group from an aryl halide. acs.orgacs.org

Directed Synthesis of 3-(4-(Trifluoromethoxy)phenyl)picolinic Acid

The directed synthesis of the specific target compound, this compound, relies on a convergent strategy where the key biaryl bond is formed in a controlled and efficient manner.

A logical retrosynthetic analysis for this compound hinges on disconnecting the molecule at the C-C bond between the pyridine and phenyl rings. youtube.comyoutube.com This bond is the most synthetically challenging to form and is ideally constructed using a robust cross-coupling reaction.

The primary retrosynthetic disconnection is that of a Suzuki-Miyaura cross-coupling. This approach simplifies the target molecule into two key precursors:

An electrophilic pyridine component, such as a 3-halo-2-picolinic acid ester (e.g., methyl 3-bromo-2-picolinate). The carboxylic acid is typically protected as an ester during the coupling reaction to prevent interference.

A nucleophilic aryl component, specifically 4-(trifluoromethoxy)phenylboronic acid .

This strategy is advantageous because both precursors are either commercially available or readily synthesized. The 4-(trifluoromethoxy)phenylboronic acid is a common building block in medicinal chemistry. The 3-halopicolinic acid can be prepared from commercially available starting materials through established halogenation and oxidation/esterification sequences.

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency and selectivity. For the construction of this compound, palladium-catalyzed reactions are the most powerful tools available.

The Suzuki-Miyaura reaction is the most prominent palladium-catalyzed method for synthesizing 3-aryl picolinic acids. mdpi.com The reaction couples an organoboron compound (the arylboronic acid) with an organohalide (the halopicolinate) using a palladium(0) catalyst. mdpi.com

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halopicolinate ester, forming a palladium(II) complex. mdpi.com

Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide. mdpi.com

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the palladium(0) catalyst. mdpi.com

The reaction conditions must be carefully optimized for specific substrates. A typical protocol involves heating the 3-halopicolinate ester and the arylboronic acid with a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system. mdpi.com Following the coupling, a simple hydrolysis step is required to convert the ester back into the target carboxylic acid.

The table below summarizes representative conditions for Suzuki-Miyaura reactions used to synthesize analogous aryl-substituted heterocycles, demonstrating the common parameters employed.

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | Good | mdpi.com |

| Bromobenzene | Phenylboronic acid | Mag-IL-Pd (0.025) | K2CO3 | Water | 60 | High | researchgate.net |

| 4-Bromopyrrole derivative | Phenylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/H2O | 90 | 85 | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | beilstein-journals.org |

| Aryl Bromides | Arylboronic acids | Pd(OAc)2 | Not Specified | Water | Not Specified | High | nih.gov |

Advanced Catalytic Coupling Reactions

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing analogs of the target molecule. wikipedia.orgopenochem.org This reaction facilitates the coupling of amines with aryl halides or triflates, offering a broad scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution. wikipedia.org The synthetic utility of this reaction is well-established for creating aryl amines from various amine sources, including ammonia equivalents. acsgcipr.org

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A key challenge can be a competing side reaction, beta-hydride elimination, which can lead to hydrodehalogenation of the arene. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system. Several generations of catalysts have been developed, often involving sterically hindered phosphine ligands that promote the reductive elimination step and stabilize the palladium catalyst. wikipedia.org In the context of synthesizing analogs of this compound, this strategy would typically be employed to introduce amino or substituted amino groups onto either the picolinic acid or the phenyl ring, assuming a suitable halide precursor is available. For instance, a chloro- or bromo-substituted picolinic acid derivative could be coupled with a variety of primary or secondary amines. acsgcipr.orgresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of Palladium(0) |

| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst, promotes key reaction steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Facilitates deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

| Substrates | Aryl bromides, chlorides, triflates; Primary/secondary amines | Coupling partners for C-N bond formation |

Copper-Catalyzed Carbon-Heteroatom Bond Formations

As a more economical alternative to palladium, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable method for forming carbon-heteroatom bonds (C-N, C-O, C-S). acsgcipr.orggoogle.com These reactions are instrumental in synthesizing analogs where nitrogen, oxygen, or sulfur atoms are linked to the aromatic framework. Modern advancements have led to the development of ligand-assisted copper catalyst systems that operate under milder conditions than traditional Ullmann condensations. acsgcipr.org

Copper-catalyzed methods can be used to form a variety of bonds:

C-N Bonds: Coupling of aryl halides with amines, amides, or nitrogen-containing heterocycles. google.com

C-O Bonds: Coupling of aryl halides with alcohols or phenols to generate aryl ethers. google.commdpi.com

The versatility of this approach allows for the introduction of diverse functional groups. For example, a halogenated derivative of the core this compound structure could be reacted with various alcohols or amines in the presence of a copper catalyst to yield a library of ether or amino analogs. google.comscispace.comrsc.org The choice of copper source (e.g., CuI, Cu₂O) and ligand is critical for achieving high yields and good substrate scope. mdpi.com

Table 2: Components of Copper-Catalyzed Cross-Coupling Reactions

| Component | Example | Role in Reaction |

| Catalyst | CuI, Cu(OAc)₂, Cu₂O | Facilitates the carbon-heteroatom bond formation |

| Ligand | 1,10-Phenanthroline, L-proline, various diamines | Enhances catalyst solubility and activity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the heteroatom nucleophile |

| Solvent | DMF, DMSO, Toluene | Reaction medium, often high-boiling |

| Substrates | Aryl iodides, bromides; Alcohols, phenols, amines, thiols | Coupling partners |

Conventional Organic Transformation Pathways

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental for introducing ketone functionalities onto aromatic rings. masterorganicchemistry.com This electrophilic aromatic substitution involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile. masterorganicchemistry.com For a substrate like this compound, electrophilic acylation would preferentially occur on the phenyl ring. The trifluoromethoxy group (-OCF₃) is a deactivating but ortho-, para-directing group, guiding the incoming acyl group to positions ortho to itself.

Beyond C-acylation to form ketones, the carboxylic acid moiety of picolinic acid can undergo O-acylation to form esters or react with amines to form amides, which are key derivatization pathways. mdpi.comgoogle.com

Electrophilic substitution reactions are crucial for functionalizing the phenyl ring. Besides acylation, reactions like nitration or halogenation can introduce other functional groups, which can then be used for further modifications. Conversely, the electron-deficient pyridine ring of the picolinic acid moiety is generally resistant to electrophilic attack but is susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the 2-, 4-, or 6-positions.

Condensation and cyclization reactions are essential for building more complex molecular architectures and creating analogs with novel heterocyclic systems. The functional groups present on this compound, namely the carboxylic acid and the pyridine ring, can serve as handles for such transformations.

For example, the carboxylic acid group can undergo condensation with difunctional reagents. Reaction with ortho-diamines can lead to the formation of benzimidazole (B57391) derivatives, while reaction with hydrazines can be a pathway to oxadiazoles (B1248032) or other related heterocycles. These protocols significantly expand the chemical space around the parent molecule. A deconstruction-reconstruction strategy, where a core heterocycle is opened and then re-cyclized with different reagents, represents an advanced approach to creating structural diversity. nih.gov For instance, pyrimidine (B1678525) rings can be transformed into iminoenamines and then recyclized with various amidines or ureas to generate a wide array of new pyrimidine analogs. nih.gov Such strategies could be adapted to create novel analogs from the picolinic acid core.

Optimization Strategies for Synthetic Efficiency and Yield

For cross-coupling reactions like the Buchwald-Hartwig amination, key parameters for optimization include:

Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is paramount. Screening a variety of ligands can dramatically impact reaction rates and yields. libretexts.org

Base and Solvent Selection: The strength and solubility of the base, as well as the polarity of the solvent, must be carefully chosen to ensure efficient reaction. libretexts.org

Temperature and Reaction Time: These parameters need to be fine-tuned to maximize product formation while minimizing decomposition and side reactions. researchgate.net

In conventional reactions like Friedel-Crafts acylation, a major challenge is preventing poly-substitution, as the introduced acyl group is deactivating, which helps to prevent further reactions. libretexts.org However, in Friedel-Crafts alkylation, the introduced alkyl group is activating, often leading to multiple alkylations. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution. The use of modern techniques such as microwave-assisted synthesis can often reduce reaction times and improve yields.

Table 3: Parameters for Synthetic Optimization

| Parameter | Area of Impact | Optimization Goal |

| Catalyst Loading | Cross-coupling reactions | Minimize use of precious metals (e.g., Pd) while maintaining high conversion. acsgcipr.org |

| Ligand Structure | Cross-coupling reactions | Enhance reaction rate, yield, and substrate scope. libretexts.org |

| Reaction Temperature | All reactions | Find the lowest effective temperature to reduce side products and energy consumption. |

| Reagent Stoichiometry | All reactions | Use minimal excess of reagents to improve atom economy and simplify purification. |

| Purification Method | Overall process | Develop efficient chromatography or crystallization methods to ensure high purity. |

Derivatization and Functionalization of this compound

Derivatization is the process of chemically modifying a compound to produce new compounds, or derivatives, with potentially different biological or physical properties. For this compound, the primary sites for functionalization are the carboxylic acid group, the pyridine nitrogen, and the aromatic rings.

The carboxylic acid is a highly versatile functional group that can be readily converted into a wide range of other functionalities:

Esters: Reaction with various alcohols under acidic conditions (Fischer esterification) or via activation with reagents like DCC (dicyclohexylcarbodiimide).

Amides: Reaction with primary or secondary amines, often using coupling agents like HATU or EDC to facilitate amide bond formation.

Alcohols: Reduction of the carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.

Such derivatizations are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry research. nih.gov The conversion of carboxylic acids to picolinoyl esters has also been used as a derivatization strategy to enhance detection sensitivity in mass spectrometry analysis. nih.gov

The aromatic rings can undergo further electrophilic substitution, such as nitration or halogenation, to introduce new substituents. The location of this substitution will be directed by the existing groups on the rings. The pyridine nitrogen atom can also be functionalized, for example, through N-oxidation using an oxidizing agent like m-CPBA, which can alter the electronic properties of the pyridine ring and its reactivity.

Modification of the Picolinic Acid Carboxylic Acid Group

The carboxylic acid functional group of picolinic acid is a primary site for chemical modification, allowing for the creation of esters, amides, and other derivatives. These transformations are crucial for developing analogs with varied properties.

One common modification is the formation of amides. This is typically achieved by reacting the picolinic acid with an amine in the presence of a coupling agent. For instance, 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid has been coupled with (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine to form the corresponding picolinamide (B142947). google.comgoogle.com This standard amide bond formation is a versatile method for creating a library of derivatives. google.com

Esterification represents another key transformation. The synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, an intermediate for c-Met inhibitors, proceeds by first converting the picolinic acid to its acyl chloride using thionyl chloride (SOCl2). bio-conferences.org The resulting reactive intermediate is then treated with ethanol (B145695) and triethylamine (B128534) to yield the ethyl ester. bio-conferences.org This two-step process is an efficient route to picolinate esters. bio-conferences.org

Table 1: Examples of Carboxylic Acid Group Modifications

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3-amino-6-methoxy-5-(trifluoromethyl) picolinic acid | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, HATU, Diisopropylethylamine | Amide | google.comgoogle.com |

Exploration of Substitutions on the Phenyl Ring and Pyridine Moiety

Introducing or altering substituents on the phenyl and pyridine rings is a fundamental strategy for creating structural diversity in analogs of this compound. These modifications can significantly influence the molecule's chemical and biological properties.

Substitutions on the Pyridine Moiety: The pyridine ring can be functionalized through various reactions. For example, in the synthesis of related picolinamide compounds, a bromine atom on the pyridine ring is converted to a primary amine. google.com This transformation is accomplished by treating the bromo-picolinic acid intermediate with aqueous ammonia in the presence of a copper catalyst, such as copper(II) sulfate, at elevated temperatures. google.com This nucleophilic aromatic substitution allows for the introduction of a key functional group.

Further diversification can be achieved by introducing different substituents at various positions on the pyridine ring. Structure-activity relationship studies on related compounds have shown that introducing alkoxy, thioalkoxy, and amino groups at the 2-position of the pyridine ring can yield highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The synthesis of these analogs often begins with appropriately substituted pyridine precursors which are then elaborated. nih.govnih.gov Cyclocondensation reactions using trifluoromethyl-containing building blocks are a common method for constructing the core trifluoromethylpyridine (TFMP) structure, which can then be further modified. nih.gov

Substitutions on the Phenyl Ring: The 3-phenylpicolinic acid scaffold is typically assembled via a cross-coupling reaction, which allows for significant variation in the substitution pattern of the phenyl ring. Although a specific synthesis for this compound is not detailed in the provided results, the general approach involves methods like the Suzuki coupling. This reaction would pair a halogenated picolinic acid derivative with a substituted phenylboronic acid, in this case, 4-(trifluoromethoxy)phenylboronic acid.

Table 2: Examples of Ring Substitutions and Synthetic Strategies

| Ring | Reaction Type | Example Transformation | Reagents | Reference |

|---|---|---|---|---|

| Pyridine | Nucleophilic Aromatic Substitution | Bromo to Amino | Aqueous Ammonia, Copper(II) Sulfate | google.com |

| Pyridine | Functionalization | Introduction of Alkoxy/Thioalkoxy/Amino groups | Varies; often built from precursors | nih.gov |

| Phenyl | C-C Cross-Coupling (General Strategy) | Halide/Triflate + Arylboronic Acid | Palladium Catalyst, Base | nih.gov |

Chemical Transformations Involving the Trifluoromethoxy Functionality

The trifluoromethoxy (OCF3) group is known for its high stability, which is a key feature in the design of many bioactive molecules. mdpi.com This stability stems from the strong carbon-fluorine bonds, making the OCF3 group generally resistant to chemical and metabolic degradation. mdpi.com

Compared to a methoxy (B1213986) group, the trifluoromethoxy substituent is significantly more stable against enzymatic breakdown, such as oxidative demethylation by cytochrome P450 enzymes. mdpi.com This increased metabolic stability is a desirable property in drug design. mdpi.com

Direct chemical transformation of the trifluoromethoxy group itself is challenging and not commonly employed in analog synthesis due to its robustness. researchgate.net Research into the selective activation and transformation of C-F bonds in trifluoromethyl (CF3) groups is ongoing, but such reactions are difficult to control and are less established for the OCF3 group. researchgate.net

Therefore, in the context of synthesizing analogs, "chemical transformations involving the trifluoromethoxy functionality" primarily refers to the methods used to introduce the OCF3 group onto the aromatic ring. Recent advancements have provided new methods for this purpose. For example, a mechanochemical protocol has been developed to convert an aromatic amino group (aniline derivative) into a trifluoromethoxy group using a pyrylium (B1242799) tetrafluoroborate (B81430) reagent and an OCF3 nucleophile source. acs.org Such methods allow for the late-stage installation of the OCF3 functionality onto complex molecules, providing an efficient route to trifluoromethoxy-substituted aromatics. acs.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid |

| (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol |

| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide |

| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate |

| 4-(2-fluoro-4-nitrophenoxy)picolinic acid |

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Trifluoromethoxy Phenyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 3-(4-(Trifluoromethoxy)phenyl)picolinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the picolinic acid ring and the trifluoromethoxy-substituted phenyl ring.

The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above 10-12 ppm, due to its deshielded nature. libretexts.org The protons on the pyridine (B92270) ring of the picolinic acid moiety would appear as multiplets in the aromatic region (typically 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitrogen atom and the bulky phenyl substituent. Similarly, the protons on the 4-(trifluoromethoxy)phenyl group would also resonate in the aromatic region, likely as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | - |

| Pyridine Ring Protons | 7.5 - 9.0 | Multiplets | - |

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 160-180 ppm. libretexts.org The aromatic carbons of both the pyridine and phenyl rings will resonate between approximately 110 and 160 ppm. The carbon atom attached to the highly electronegative trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms, and its chemical shift will be influenced by the oxygen and fluorine atoms. The carbon of the trifluoromethoxy group itself will also be a quartet and is expected at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 160 - 180 |

| Aromatic Carbons (Pyridine & Phenyl) | 110 - 160 |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. thermofisher.comhuji.ac.il For this compound, the ¹⁹F NMR spectrum would provide unambiguous evidence for the presence and electronic environment of the trifluoromethoxy (-OCF₃) group.

This group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet would be characteristic for an aromatic trifluoromethoxy group, typically appearing in a specific region of the ¹⁹F NMR spectrum (e.g., around -58 to -60 ppm relative to a standard like CFCl₃). thermofisher.com The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the -OCF₃ structure.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The data in this table is predictive and based on typical chemical shifts for the trifluoromethoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. In positive ion mode, ESI-MS would likely detect the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. These ions would provide a direct measurement of the compound's molecular weight. The fragmentation pattern can also be studied using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to yield structurally informative daughter ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. ijpsm.com For this compound (C₁₃H₈F₃NO₃), the calculated exact mass of the neutral molecule is 299.0456 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value (typically within a few parts per million), thus confirming the molecular formula and adding a high degree of confidence to the structural assignment.

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Ion | Calculated m/z |

|---|---|---|

| ESI-MS (Positive Mode) | [M+H]⁺ | 300.0534 |

| ESI-MS (Negative Mode) | [M-H]⁻ | 298.0378 |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. The spectrum of this compound is characterized by a series of absorption bands that confirm its key structural features.

The presence of the carboxylic acid is indicated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the acid group gives rise to a strong, sharp peak typically found between 1720-1700 cm⁻¹.

Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are observed as a group of weaker bands just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations within the pyridine and phenyl rings produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

The trifluoromethoxy (-OCF₃) substituent is confirmed by the presence of very strong and characteristic C-F stretching absorptions, typically appearing in the 1280-1100 cm⁻¹ range. The C-O stretching of the ether linkage in this group also contributes to this region. The out-of-plane (OOP) C-H bending vibrations of the substituted aromatic rings give rise to signals in the 900-690 cm⁻¹ range, which can provide information about the substitution pattern.

Table 1: Characteristic ATR-FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) | Weak to Medium |

| 1720 - 1700 | C=O Stretch | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings | Medium to Strong |

| 1280 - 1100 | C-F and C-O Stretch | Trifluoromethoxy Group | Very Strong |

| 900 - 690 | C-H Bend (OOP) | Aromatic Rings | Medium to Strong |

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this analysis. The compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid added to ensure the carboxylic acid group is protonated, leading to sharper peaks and better retention. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance. By running a gradient of increasing organic solvent, impurities with different polarities can be effectively separated, and the purity of the main compound can be calculated by the relative area of its peak. For quantification, a calibration curve is constructed using certified reference standards.

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

For unequivocal identification of the main peak and characterization of impurities, HPLC is often coupled with mass spectrometry (LC/MS). As the compound elutes from the HPLC column, it is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most suitable technique for this molecule. In positive ion mode (ESI+), the pyridine nitrogen is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. In negative ion mode (ESI-), the carboxylic acid is deprotonated to give the [M-H]⁻ ion.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, confirming the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) can be performed by fragmenting the molecular ion to produce a characteristic pattern of daughter ions, which provides definitive structural confirmation and can be used to identify unknown impurities.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, this compound is not directly amenable to GC/MS analysis.

To overcome this limitation, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester (e.g., using BSTFA to form a trimethylsilyl (B98337) derivative). After derivatization, the compound can be separated on a capillary GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectrum will show a molecular ion and a highly reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confirmation of the compound's identity by comparison to spectral libraries. This method is particularly useful for detecting volatile or semi-volatile impurities that may not be observed by HPLC.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a single crystal suitable for X-ray diffraction would be grown, typically by slow evaporation from a solvent. The diffraction data allows for the calculation of the electron density map of the molecule, revealing the exact position of each non-hydrogen atom.

The analysis provides crucial structural information, including:

Confirmation of Connectivity: Unambiguously verifies the bonding arrangement of the atoms.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

Torsional Angles: Defines the conformation of the molecule, particularly the dihedral angle between the planes of the phenyl and pyridine rings.

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., carboxylic acid dimerization) and other non-covalent interactions.

A crystallographic analysis for a closely related compound was performed on a Bruker SMART CCD 1000 X-ray diffractometer. A similar analysis for this compound would yield precise data on its solid-state conformation and packing.

Table 3: Illustrative X-ray Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°). Defines the size and shape of the unit cell. |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Structure Activity Relationship Sar Studies of 3 4 Trifluoromethoxy Phenyl Picolinic Acid Analogs

Elucidating Molecular Determinants of Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For analogs of 3-(4-(trifluoromethoxy)phenyl)picolinic acid, key molecular determinants of their biological activity include the spatial arrangement of the picolinic acid and the substituted phenyl ring, as well as the electronic properties conferred by the trifluoromethoxy group. nih.govmdpi.com Modifications to these core components can significantly alter interactions with biological targets. nih.govbohrium.com

The picolinic acid moiety, with its carboxylic acid group ortho to the pyridine (B92270) nitrogen, is a critical feature. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor and can be ionized at physiological pH, enabling electrostatic interactions with target proteins. The relative orientation of the phenyl ring to the picolinic acid core, dictated by the torsional angle between the two rings, is another significant factor influencing how the molecule fits into a binding site.

Role of the Trifluoromethoxy Phenyl Moiety in Molecular Recognition

The trifluoromethoxy (-OCF3) group on the phenyl ring plays a multifaceted role in molecular recognition. This functional group is known to significantly impact a molecule's lipophilicity, metabolic stability, and electronic characteristics. bohrium.comresearchgate.net The trifluoromethoxy group is considered one of the most lipophilic substituents, which can enhance the binding of a molecule to its target. researchgate.net

The presence of the trifluoromethoxy group can significantly increase the binding affinity of a compound compared to non-fluorinated or methoxy-substituted analogs. This enhancement is attributed to the unique combination of lipophilicity and the electron-withdrawing nature of the -OCF3 group, which can modulate the electronic properties of the phenyl ring and influence its interactions with the target. nih.govmdpi.com

Positional and Substituent Effects on Biological Efficacy

The position of the trifluoromethoxy group on the phenyl ring, as well as the presence of other substituents, can have a profound impact on the biological efficacy of 3-phenylpicolinic acid analogs. While the provided information focuses on the 4-position (para), SAR studies often explore ortho- and meta-substituted analogs to probe the topology of the binding site.

The introduction of different substituents on either the phenyl or picolinic acid rings can modulate activity. For instance, adding electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its binding properties and reactivity. The size and shape of the substituents are also critical; bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not fully occupy a binding pocket, leading to weaker interactions. A systematic exploration of these effects is essential for fine-tuning the biological activity of this class of compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.mynih.gov

QSAR models are developed by correlating physicochemical descriptors of molecules with their experimentally determined biological activities. nih.gov For analogs of this compound, these descriptors can include parameters that quantify lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molar refractivity). Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the biological activity of newly designed, untested compounds. nih.gov This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. frontiersin.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. uniroma1.itnih.gov In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point. unar.ac.id

These calculated fields are then correlated with the biological activity data to generate a 3D-QSAR model. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. unar.ac.id For this compound analogs, 3D-QSAR models can pinpoint specific areas around the molecule where, for example, adding a bulky group or a hydrogen bond donor would be beneficial for activity. This detailed structural insight is invaluable for the rational design of more potent and selective analogs. uniroma1.itrutgers.edu

Investigation of Molecular Mechanisms of Action and Biological Targets

Mechanistic Pathway Elucidation

The mechanistic pathways through which 3-(4-(Trifluoromethoxy)phenyl)picolinic acid may exert biological effects have not been elucidated in the reviewed scientific literature.

Induction of Cellular Apoptosis and Caspase Cascade Activation (Caspase 3, 4, 9)

There are no available studies demonstrating that this compound induces cellular apoptosis. Consequently, no data exists on its potential to activate the caspase cascade, including key executioner and initiator caspases such as Caspase 3, 4, and 9.

Endoplasmic Reticulum (ER) Stress Pathway Involvement

The scientific literature lacks any information regarding the involvement of this compound in the endoplasmic reticulum (ER) stress pathway. No studies have been published that link this compound to the activation or inhibition of ER stress markers or the unfolded protein response (UPR).

Inhibition of Mitochondrial Electron Transport Chain Complexes (e.g., Complex III)

No data is available to suggest that this compound inhibits mitochondrial electron transport chain complexes. While some related amide derivatives have been investigated as potential inhibitors of Complex III, these findings cannot be extrapolated to this specific picolinic acid. nih.gov

Interaction with Plant Auxin Signaling Pathways (e.g., AFB5)

The herbicidal activity of this compound is rooted in its function as a synthetic auxin, hijacking the plant's natural growth-regulating machinery. This action is primarily mediated through the plant's auxin signaling pathway, with the F-box protein AUXIN SIGNALING F-BOX 5 (AFB5) being a key biological target. Picolinic acids and related compounds are known to selectively bind to specific auxin co-receptors. nih.govnih.gov

Like the natural auxin Indole-3-acetic acid (IAA), this compound is believed to bind to a receptor complex composed of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The compound acts as a form of 'molecular glue,' stabilizing the interaction between AFB5 and the Aux/IAA protein. This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. researchgate.net

The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes by a synthetic auxin like this compound leads to epinastic growth, tissue damage, and ultimately, plant death.

Research on other picolinate (B1231196) herbicides has demonstrated the specific and crucial role of the AFB5 co-receptor. nih.gov Studies using Arabidopsis thaliana mutants have shown that mutations in the AFB5 gene confer significant resistance to picolinate auxins like picloram, while showing minimal cross-resistance to other auxins such as 2,4-Dichlorophenoxyacetic acid. nih.gov This highlights the chemical specificity in the auxin signaling pathway, where different auxin structures are preferentially recognized by different members of the TIR1/AFB family of co-receptors. researchgate.netresearchgate.net Molecular docking analyses of novel picolinic acid compounds have further confirmed that they interact intensively with the AFB5 receptor protein. nih.gov

Table 1: Key Components in the Picolinate Auxin Signaling Pathway

| Component | Type | Function in Pathway | Effect of this compound |

|---|---|---|---|

| This compound | Synthetic Auxin | Ligand that initiates the signaling cascade | Binds to the TIR1/AFB-Aux/IAA co-receptor complex |

| AFB5 | F-Box Protein | Substrate recognition component of the SCF E3 ubiquitin ligase complex; acts as an auxin co-receptor | Forms a stable complex with the synthetic auxin and the Aux/IAA repressor |

| Aux/IAA | Transcriptional Repressor | Represses the activity of Auxin Response Factors (ARFs) | Targeted for ubiquitination and subsequent degradation |

| SCFTIR1/AFB Complex | E3 Ubiquitin Ligase | Catalyzes the attachment of ubiquitin to the Aux/IAA repressor | Activated by the formation of the auxin-receptor complex |

| ARF | Transcription Factor | Binds to promoter regions of auxin-responsive genes to regulate their transcription | Released from repression, leading to uncontrolled gene expression and plant death |

Advanced Methodologies for Target Identification

To definitively identify the biological targets of novel compounds and understand potential off-target effects, advanced chemical proteomic techniques are employed. Methodologies such as Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) provide powerful tools for covalently linking a compound to its interacting proteins within a complex biological system.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to identify and characterize protein targets based on their enzymatic activity or reactivity. This technique utilizes chemical probes that mimic the structure of the compound of interest but are modified with two key features: a reactive group (or "warhead") that forms a covalent bond with a reactive amino acid residue in the target's active site, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

While specific ABPP studies on this compound are not widely published, the methodology offers a robust framework for its target identification. A custom ABPP probe could be synthesized based on its picolinic acid scaffold. This probe would then be introduced to plant protein extracts or live cells. By covalently binding to its targets, the probe allows for the subsequent isolation of the protein-probe complexes using the reporter tag (e.g., streptavidin affinity chromatography for a biotin tag) and identification via mass spectrometry. This approach is particularly useful for identifying enzymatic targets or proteins with reactive nucleophiles in their binding pockets.

Photoaffinity Labeling (PAL) Techniques

Photoaffinity Labeling (PAL) is another powerful technique for identifying direct binding partners of a small molecule. nih.govnih.gov This method involves synthesizing a probe that incorporates a photo-reactive functional group, such as a diazirine, aryl azide, or benzophenone. mdpi.comcreative-biolabs.com This probe, upon exposure to UV light of a specific wavelength, generates a highly reactive intermediate (a carbene or nitrene) that non-selectively forms a covalent bond with any nearby amino acid residue in the binding pocket of the target protein. nih.govmdpi.com

The application of PAL to identify the targets of this compound would involve creating a derivative containing a photo-reactive moiety. This probe would be incubated with a cellular lysate or intact plant tissue, allowing it to bind non-covalently to its specific target(s) like AFB5. Subsequent UV irradiation permanently cross-links the probe to its binding partner. researchgate.net The labeled proteins can then be enriched, often using a clickable tag incorporated into the probe, and identified through mass spectrometry. PAL is advantageous because it does not depend on the presence of a reactive residue in the protein's active site and can capture interactions in their native state. mdpi.com

Table 2: Comparison of Advanced Target Identification Methodologies

| Feature | Activity-Based Protein Profiling (ABPP) | Photoaffinity Labeling (PAL) |

|---|---|---|

| Probe Moiety | Covalently reactive "warhead" (e.g., fluorophosphonate, epoxide) | Photo-reactive group (e.g., diazirine, aryl azide) |

| Activation | Relies on inherent chemical reactivity of the target protein's active site | External activation by UV light |

| Bond Formation | Forms a covalent bond with specific, reactive amino acid residues | Forms a covalent bond with proximal amino acids upon photoactivation |

| Target Scope | Primarily targets enzymes or proteins with reactive nucleophiles | Broadly applicable to any protein that binds the ligand, irrespective of its function |

| Key Advantage | Provides information on the functional or "active" state of the target protein | Can capture transient or non-covalent interactions in situ without relying on target reactivity |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| Picloram |

Based on a comprehensive search of available scientific literature, there are no specific studies published that detail the full scope of computational chemistry and molecular modeling research—as outlined in the user's request—for the compound This compound .

While general methodologies for these computational techniques are well-documented for related structures like other picolinic acid derivatives researchgate.netpensoft.netnih.gov or compounds containing (trifluoromethoxy)phenyl groups nih.gov, applying these findings to the specific molecule would be speculative and would not meet the required standard of scientific accuracy.

To fulfill the user's request, published research detailing the following would be necessary:

Molecular docking studies identifying the specific biological target of this compound and predicting its binding pose, interaction network, and calculated binding affinity.

Molecular dynamics simulations analyzing the stability of the compound when bound to its target, its conformational changes over time, and the flexibility of the protein-ligand complex.

Virtual screening or de novo design initiatives that have used this compound as a scaffold to develop new, analogous compounds.

Without such dedicated research, any attempt to create the requested article would result in fabricated information.

Computational Chemistry and Molecular Modeling for 3 4 Trifluoromethoxy Phenyl Picolinic Acid Research

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach used to correlate the structural or physicochemical features of molecules with their macroscopic properties. nih.govliverpool.ac.uk In the research and development of novel compounds like 3-(4-(trifluoromethoxy)phenyl)picolinic acid, QSPR serves as a predictive tool, offering insights into a compound's behavior before it is even synthesized. nih.gov This methodology is pivotal in medicinal chemistry and materials science for streamlining the selection of candidates by forecasting properties such as solubility, lipophilicity, metabolic stability, and even potential biological activity. researchgate.netresearchgate.net

The fundamental principle of QSPR is that the molecular structure, as defined by various calculated parameters known as molecular descriptors, dictates the compound's properties. researchgate.net By establishing a mathematical relationship between these descriptors and an experimentally determined property for a series of related compounds, a predictive model can be constructed. unimore.it

For this compound, a QSPR study would involve designing a training set of structurally similar molecules. These analogues would feature variations in substituents on the phenyl or picolinic acid rings. For each molecule in this set, a wide array of molecular descriptors would be calculated. These descriptors fall into several categories:

Topological Descriptors: These numerical values describe the atomic connectivity and branching of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these include properties like dipole moment, frontier orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions. sapub.org

Physicochemical Descriptors: These relate to properties such as molar refractivity (MR), logP (lipophilicity), and topological polar surface area (TPSA), which influence pharmacokinetics. frontiersin.org The trifluoromethoxy group, for instance, is known to significantly increase lipophilicity, a key parameter in drug design. mdpi.com

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is employed to build a predictive equation. nih.gov This equation links a selection of the most relevant descriptors to the property of interest.

For example, a hypothetical QSPR model could be developed to predict the metabolic stability of this compound and its analogues. The metabolic stability, often measured as the half-life in liver microsomes, is a critical property for drug candidates. The unique physicochemical characteristics of the trifluoromethoxy group, including its high metabolic stability and electronic properties, would be a key factor in such models. mdpi.com

The table below illustrates a hypothetical dataset and resulting QSPR model for predicting metabolic half-life.

| Compound Analogue | Modification from Parent Structure | LogP (Descriptor 1) | Topological Polar Surface Area (TPSA) (Descriptor 2) | Predicted Metabolic Half-Life (min) |

|---|---|---|---|---|

| 1 | Parent: this compound | 4.1 | 50.1 Ų | 45 |

| 2 | -Cl at position 5 of phenyl ring | 4.6 | 50.1 Ų | 52 |

| 3 | -OH at position 5 of picolinic acid ring | 3.9 | 70.3 Ų | 35 |

| 4 | -NH2 at position 5 of picolinic acid ring | 3.7 | 76.1 Ų | 28 |

| 5 | -CF3 instead of -OCF3 on phenyl ring | 4.4 | 50.1 Ų | 48 |

This table is for illustrative purposes only and represents a hypothetical QSPR model.

From this hypothetical data, a QSPR equation might be derived, such as:

Metabolic Half-Life = (10.5 * LogP) - (0.5 * TPSA) + 12.3

This model would suggest that increased lipophilicity (higher LogP) correlates with a longer metabolic half-life, while a larger topological polar surface area (indicative of more polar functional groups) leads to a shorter half-life due to faster clearance. Such predictive insights are invaluable, allowing researchers to prioritize the synthesis of compounds with the most promising properties, thereby saving significant time and resources in the drug discovery process. liverpool.ac.uk

Potential Research Applications and Future Directions

Development as a Lead Compound in Medicinal Chemistry

The scaffold of 3-(4-(trifluoromethoxy)phenyl)picolinic acid serves as a valuable starting point for the development of new therapeutic agents. Its distinct chemical properties can be leveraged for the rational design of molecules aimed at specific biological targets.

Rational Design of Therapeutics Targeting Specific Biological Pathways

The principles of rational drug design are central to modern medicinal chemistry, allowing for the creation of targeted therapies with improved efficacy. nih.gov The structure of this compound can be systematically modified to optimize its interaction with specific biological pathways implicated in disease. For instance, derivatives of similar heterocyclic scaffolds, such as quinazolines, have been designed to selectively inhibit kinases like Aurora A, which are crucial in cell cycle regulation and are often overexpressed in cancers. mdpi.com The process involves creating variations of the lead compound and evaluating how these changes affect biological activity, guiding the development of more potent and selective drugs. nih.gov By applying computational modeling and structure-activity relationship (SAR) studies, researchers can predict how modifications to the phenyl ring or the picolinic acid moiety will influence binding to target proteins, thereby accelerating the discovery of novel therapeutics.

Exploration of Potential for Anti-Proliferative or Anti-Cancer Agents

A significant area of investigation is the potential anti-proliferative and anti-cancer activity of compounds derived from this scaffold. The trifluoromethyl group, in particular, is a common feature in many anticancer drugs due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov Research into related structures has shown promising results. For example, various thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have demonstrated notable antiproliferative activity against several human cancer cell lines. nih.gov Similarly, certain fluoroquinolone-based compounds have been shown to possess anti-proliferative effects. nih.govnih.gov The mTOR protein is a key regulator of cell growth, and inhibitors of its kinase activity are a promising class of anti-cancer drugs. nih.gov The exploration of this compound derivatives could lead to the identification of new agents that induce apoptosis or arrest the cell cycle in cancer cells, offering new avenues for cancer therapy. mdpi.comnih.gov

Below is a table summarizing the anti-proliferative activity of selected compounds with structural similarities, highlighting the potential of such scaffolds in cancer research.

| Compound ID | Cancer Cell Line | IC50 / Activity | Source |

| Compound 3b | A375 (Melanoma) | GI50 = 2.1 µM | nih.gov |

| Compound 6e | MCF-7 (Breast Cancer) | IC50 = 168.78 µM | mdpi.com |

| CCH | HepG2 (Liver Cancer) | IC50 < 54 µg/mL | nih.gov |

| Compound 4b | HCT116 (Colon Cancer) | IC50 = 0.84 µM | nih.gov |

This table is for illustrative purposes and shows data for related heterocyclic compounds, not this compound itself.

Advancements in Agrochemical Innovation

In the field of agrochemicals, picolinic acid derivatives are well-established as a crucial class of herbicides. The structural framework of this compound is highly relevant to the ongoing search for more effective and selective weed control agents.

Discovery of Novel Herbicidal Agents with Enhanced Selectivity

Picolinic acids belong to the synthetic auxin class of herbicides, which disrupt plant growth by mimicking natural plant hormones. mdpi.com Research has shown that introducing an aryl group at the 6-position of the picolinic acid ring can lead to potent herbicides with a broad spectrum of activity against various weeds, including some that have developed resistance to other herbicides. nih.gov The substitution pattern on the phenyl ring is critical for determining the herbicidal activity and selectivity. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have demonstrated that the position and electronic nature of substituents influence the compound's effectiveness. mdpi.comnih.gov For instance, certain compounds in this class have shown significantly better post-emergence herbicidal activity than the commercial herbicide picloram, while also being safe for important crops like corn and wheat. mdpi.com The development of herbicides with enhanced selectivity is crucial to minimize damage to crops and the surrounding environment. uspto.govawsjournal.org

The following table presents herbicidal activity data for representative picolinic acid derivatives, illustrating their potential in weed management.

| Compound ID | Target Weed | Activity Level | Source |

| Compound V-8 | Amaranthus retroflexus | >95% inhibition at 300 g/ha | mdpi.com |

| Compound V-2 | Arabidopsis thaliana | IC50 62 times lower than picloram | nih.gov |

| Compound S202 | Arabidopsis thaliana | 78.4% root growth inhibition at 0.5 µmol/L | nih.gov |

| Compound 5a | Brassica napus | Significant root inhibition at 10 µM | mdpi.com |

This table shows data for related picolinic acid herbicides to highlight the potential of the chemical class.

Contributions to Fundamental Understanding of Pyridine (B92270) Chemistry and Bioactivity

The study of this compound and its analogs contributes significantly to the fundamental knowledge of pyridine chemistry. Pyridine is a core heterocyclic structure found in numerous biologically active molecules, and understanding how different substituents affect its chemical and physical properties is vital for medicinal and agricultural chemistry. ijnrd.org The synthesis of complex pyridine derivatives requires sophisticated chemical methods, and research in this area drives innovation in synthetic organic chemistry. nih.govgoogle.com Furthermore, investigating the bioactivity of these compounds provides insights into the structure-activity relationships that govern their interactions with biological systems, contributing to a broader understanding of how chemical structure translates into biological function. researchgate.net

Emerging Research Areas and Interdisciplinary Collaborations

Future research on this compound is likely to be characterized by interdisciplinary collaborations. The convergence of computational chemistry, synthetic chemistry, and biology will be essential for unlocking the full potential of this scaffold. Emerging areas of research may include the development of dual-action compounds that possess both herbicidal and antifungal properties, or the design of targeted drug delivery systems. Collaborations between academic research institutions and industrial partners in the pharmaceutical and agrochemical sectors will be crucial for translating fundamental discoveries into practical applications that can address pressing global challenges in health and agriculture.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in medicinal chemistry and drug discovery. For a compound such as "this compound," these technologies can be applied to various stages of the research and development process, from synthesis to the prediction of biological activity.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for the synthesis of "this compound" and its analogs. This can include the optimization of parameters such as temperature, pressure, catalyst selection, and solvent choice, potentially leading to higher yields, reduced reaction times, and improved purity. For instance, ML models have been successfully used to optimize complex processes like anodic trifluoromethylation, a reaction relevant to the synthesis of fluorinated compounds. chemrxiv.orgrsc.org By leveraging these predictive models, researchers can minimize the number of empirical experiments required, thereby saving time and resources.

Furthermore, AI and ML can play a crucial role in the in silico design and optimization of derivatives of "this compound." Generative models, a subset of AI, can design novel molecular structures with desired physicochemical and biological properties. scispace.com By inputting the core structure of "this compound," these models can suggest modifications that are likely to enhance target affinity, improve metabolic stability, or reduce potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with changes in biological activity, can be developed using machine learning to predict the potency of new derivatives before they are synthesized. scispace.comnih.gov

The potential applications of AI/ML in the optimization of this compound are summarized in the table below.

| Application Area | AI/ML Technique | Potential Impact on "this compound" |

| Synthesis Optimization | Regression Models, Bayesian Optimization | Increased reaction yield, reduced synthesis time, and cost-effective production. |

| Novel Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel analogs with potentially improved therapeutic properties. |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR), Random Forest, Support Vector Machines (SVM) | Prioritization of the most promising derivatives for synthesis and biological testing. |

| ADMET Prediction | Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs) | Early identification of potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity. |

Integration with Systems Biology and Cheminformatics Approaches

The integration of cheminformatics and systems biology offers a powerful paradigm for understanding the broader biological context of "this compound" and its potential therapeutic applications. These approaches move beyond the traditional one-molecule, one-target perspective to a more holistic view of how a compound interacts with complex biological systems. nih.govembl.de

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mdpi.com For "this compound," cheminformatics tools can be used to compare its structural and physicochemical properties with those of known bioactive compounds. This can help in identifying potential biological targets and predicting its mechanism of action. For example, by analyzing large databases of compound-protein interactions, it may be possible to generate hypotheses about the proteins that "this compound" is likely to bind to. The trifluoromethoxy group, for instance, is known to modulate properties like lipophilicity, which can be quantified and compared across large chemical libraries to predict membrane permeability and bioavailability. nih.gov